![molecular formula C14H22N2O2S B1272876 1-[(4-Tert-butylphenyl)sulfonyl]piperazine CAS No. 379244-68-5](/img/structure/B1272876.png)

1-[(4-Tert-butylphenyl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

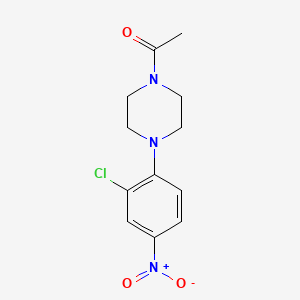

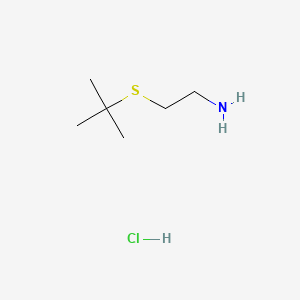

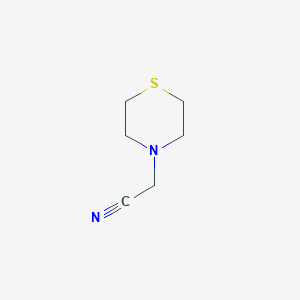

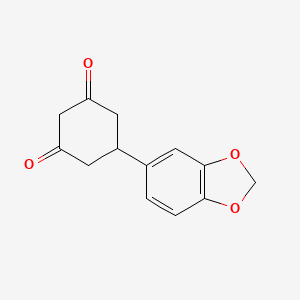

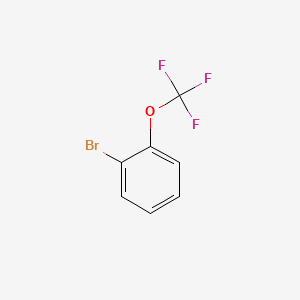

1-[(4-Tert-butylphenyl)sulfonyl]piperazine, also known as TBPS, is a chemical compound that belongs to the family of phenylpiperazines. These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

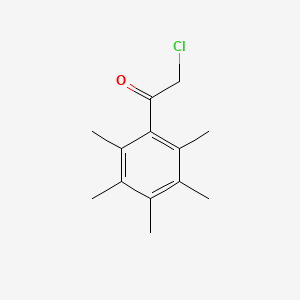

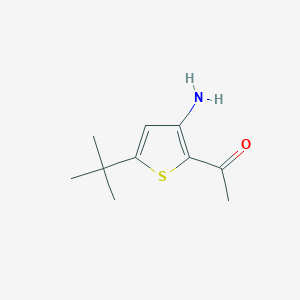

Molecular Structure Analysis

The molecular formula of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is C14H22N2O2S . The average mass is 282.402 Da and the monoisotopic mass is 282.140198 Da .Aplicaciones Científicas De Investigación

Proteomics Research

1-[(4-Tert-butylphenyl)sulfonyl]piperazine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a reagent in the identification and quantification of proteins, especially in the development of new methods for mass spectrometry-based proteomics .

Chromatography

In chromatography, particularly in the purification and analysis of mixtures, this compound may serve as a standard or a reference material. Its unique chemical structure allows it to be a useful component in calibrating equipment or validating processes .

Pharmaceutical Testing

Pharmaceutical research often requires reference compounds for method development, validation, and quality control1-[(4-Tert-butylphenyl)sulfonyl]piperazine can be used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results .

Mecanismo De Acción

Target of Action

The primary target of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .

Mode of Action

It is known to interact with its target, corticosteroid 11-beta-dehydrogenase isozyme 1

Biochemical Pathways

Given its target, it may influence thecortisol metabolic pathway .

Result of Action

Given its target, it may influence the levels of cortisol and cortisone in the body .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLOQRQQMQHVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387882 |

Source

|

| Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379244-68-5 |

Source

|

| Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)